5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction using allyl alcohol and an appropriate base.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the Pyrrol-2-one Ring: The pyrrol-2-one ring is formed through a cyclization reaction involving the appropriate amine and carbonyl compounds.
Introduction of the Morpholin-4-ylpropyl Group: This group is introduced through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H40N2O5 |
---|---|
Molecular Weight |
532.7g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H40N2O5/c1-6-18-39-26-13-10-24(21-22(26)2)29(35)27-28(23-8-11-25(12-9-23)32(3,4)5)34(31(37)30(27)36)15-7-14-33-16-19-38-20-17-33/h6,8-13,21,28,35H,1,7,14-20H2,2-5H3/b29-27+ |
InChI Key |
OWFNAXCUXGGAGW-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O)OCC=C |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O)OCC=C |
Origin of Product |
United States |
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